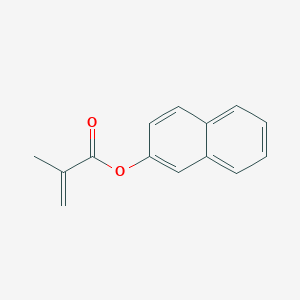

2-Naphthyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYJPWMGYDJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28702-85-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28702-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40146693 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10475-46-4 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10475-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010475464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer renowned for its ability to impart desirable properties to polymers. The presence of the bulky, rigid naphthyl group in its structure provides polymers with a high refractive index, enhanced thermal stability, chemical resistance, and UV resistance.[1] These characteristics make poly(this compound) and its copolymers highly valuable in the development of advanced materials for optical, electronic, and specialty coating applications.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature.[1][3] Its key properties are summarized in the table below, providing a quantitative reference for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | [4] |

| CAS Number | 10475-46-4 | [1][3][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [3][4] |

| Molecular Weight | 212.24 g/mol | [3][4][5][6] |

| Appearance | Colorless crystals / White solid | [1][3] |

| Melting Point | 62-64 °C | [1][3][5] |

| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [3][4][5] |

| SMILES | CC(=C)C(=O)Oc1ccc2ccccc2c1 | [3][5] |

Synthesis and Reactivity

Synthesis

The most common laboratory synthesis of this compound is through the esterification of 2-naphthol with methacryloyl chloride.[1] This reaction is typically performed in an inert solvent in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[7]

The general reaction scheme is as follows: 2-naphthol + methacryloyl chloride → this compound + HCl

A detailed experimental protocol for this synthesis is provided in Section 7.1.

Polymerization

The methacrylate group in 2-NMA allows it to readily undergo polymerization. The primary method is free-radical polymerization, which can be initiated using thermal initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[2] This process can be conducted via bulk, solution, suspension, or emulsion techniques.[8]

Furthermore, 2-NMA is amenable to controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).[2][9] ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[5][10] The resulting polymer, poly(this compound), exhibits high thermal stability and rigidity due to the bulky naphthyl side chains that restrict chain mobility.[2]

Applications

The unique properties derived from the naphthyl group make 2-NMA a valuable monomer in several high-performance applications:[1]

-

High-Refractive-Index Polymers: Used in the manufacturing of optical lenses, coatings, and films where high clarity and refractive index are critical.[1]

-

UV-Resistant Coatings: Incorporated into coatings for aerospace, automotive, and outdoor applications to enhance durability and stability against UV degradation.[1]

-

Specialty Resins and Adhesives: Adds mechanical strength, thermal stability, and chemical resistance to specialty resins and adhesives.[1]

-

Electronic and Display Materials: Contributes to the performance of high-quality films and coatings used in electronic displays.[1]

-

Fluorescent Polymers: Serves as a monomer for creating fluorescent polymers, which have potential uses in optoelectronics and as scintillators for radiation detection.[2]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are essential during handling to avoid exposure.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Warning | [3][4][6] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][4][6] |

| Personal Protective Equipment | Chemical safety goggles, gloves, N95 dust mask | [3][6] |

| Storage | Store at 4°C, protected from light | [1][11] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, acid anhydrides | [11] |

Visualized Workflows

The following diagrams illustrate the standard laboratory workflows for the synthesis and polymerization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. imaging.org [imaging.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to 2-Naphthyl Methacrylate (CAS: 10475-46-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl methacrylate (2-NMA), a versatile aromatic methacrylate monomer. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and polymerization, and explores its applications, particularly in the realm of advanced polymer chemistry and drug delivery systems.

Core Properties and Specifications

This compound is a solid, crystalline monomer valued for the properties it imparts to polymers, including a high refractive index, enhanced thermal stability, and fluorescence. These characteristics make it a valuable component in the development of specialized polymers for optical, electronic, and biomedical applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 10475-46-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Colorless crystals / Solid | |

| Melting Point | 62-64 °C | [1] |

| Boiling Point | 357.4 °C at 760 mmHg | |

| Density | 1.122 g/cm³ | |

| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | |

| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of this compound. The following tables provide key spectral data for the monomer.

¹H-NMR (Proton Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 7.80 | m | 3H | Aromatic protons |

| 7.75 | s | 1H | Aromatic proton |

| 7.52 - 7.42 | m | 2H | Aromatic protons |

| 7.25 | dd | 1H | Aromatic proton |

| 6.35 | s | 1H | Vinylic proton |

| 5.75 | s | 1H | Vinylic proton |

| 2.10 | s | 3H | Methyl protons (-CH₃) |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 166.0 | Carbonyl carbon (C=O) |

| 148.5 | Quaternary aromatic carbon |

| 136.5 | Quaternary vinylic carbon |

| 133.8 | Quaternary aromatic carbon |

| 131.5 | Aromatic CH |

| 129.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.6 | Aromatic CH |

| 126.6 | Aromatic CH |

| 126.5 | Vinylic carbon (=CH₂) |

| 125.5 | Aromatic CH |

| 121.5 | Aromatic CH |

| 118.8 | Aromatic CH |

| 18.5 | Methyl carbon (-CH₃) |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O stretch (ester) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound Monomer

This protocol describes a one-pot synthesis method from 2-naphthol and methacryloyl chloride.[2]

Materials:

-

2-Naphthol

-

Methacryloyl chloride

-

Triethylamine

-

Benzoyl peroxide

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-naphthol (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) to the solution to act as an HCl scavenger.

-

Add a catalytic amount of benzoyl peroxide (0.05 eq) to inhibit premature polymerization.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

Add methacryloyl chloride (1.0 eq) dropwise to the cooled solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly for polymerization or the monomer can be isolated.

-

For isolation, filter the mixture to remove triethylamine hydrochloride salt. The filtrate can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system, followed by recrystallization from ethanol to yield pure this compound.[2]

Free-Radical Polymerization of this compound

This protocol details the solution polymerization of 2-NMA using AIBN as a free-radical initiator.

Materials:

-

This compound (2-NMA) monomer

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene, benzene, or THF)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and oil bath

-

Vacuum line for freeze-pump-thaw cycles

Procedure:

-

Dissolve the desired amount of 2-NMA monomer in the chosen anhydrous solvent in the Schlenk flask.

-

Add the calculated amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction.

-

After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 4-24 hours). The progress can be monitored by taking aliquots and analyzing for monomer conversion via ¹H-NMR or gravimetry.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as cold methanol, with constant stirring.

-

Collect the precipitated poly(this compound) by filtration, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Applications and Advanced Concepts

The unique properties of this compound and its corresponding polymer, poly(this compound) (P2-NMA), make them suitable for a range of specialized applications.

Fluorescent and High-Refractive-Index Polymers

The naphthyl group in 2-NMA is a chromophore that imparts fluorescent properties to the resulting polymers. This makes P2-NMA and its copolymers valuable in the development of materials for optoelectronics, scintillators for radiation detection, and fluorescent probes.[3] Additionally, the bulky, aromatic nature of the naphthyl group contributes to a high refractive index in the polymer matrix, a desirable property for optical lenses, coatings, and advanced display materials.[4]

Stimuli-Responsive Polymers for Drug Delivery

Copolymers incorporating this compound can be designed to be stimuli-responsive. For example, by copolymerizing 2-NMA with a pH-sensitive monomer like methacrylic acid, a polymer can be created that changes its conformation in response to changes in pH. This is a highly sought-after characteristic for targeted drug delivery systems. In the acidic environment of a tumor, for instance, such a polymer could swell or change its structure to release an encapsulated therapeutic agent.

The following diagram illustrates a conceptual workflow for the synthesis and application of a pH-responsive copolymer of this compound for targeted drug delivery.

The diagram above outlines the process from the synthesis of a block copolymer containing this compound to its formulation into drug-loaded nanoparticles and subsequent pH-triggered drug release in a target environment.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a monomer with significant potential in materials science and biomedical applications. Its unique combination of properties, including fluorescence and a high refractive index, coupled with its ability to be incorporated into stimuli-responsive polymers, makes it a subject of ongoing research and development. The experimental protocols and data provided in this guide are intended to facilitate further exploration of this versatile compound by the scientific community.

References

An In-depth Technical Guide to 2-Naphthyl Methacrylate Monomer for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Naphthyl Methacrylate (2-NMA), a fluorescent aromatic monomer with significant potential in the development of advanced materials for research and pharmaceutical applications. The unique properties of 2-NMA, particularly its fluorescence and the physicochemical characteristics it imparts to polymers, make it a valuable building block for creating sophisticated drug delivery systems, bioimaging agents, and specialty resins.

Core Properties of this compound

This compound is a solid, crystalline monomer at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in polymer synthesis and material design.

| Property | Value |

| Molecular Weight | 212.24 g/mol [1][2][3] |

| Chemical Formula | C₁₄H₁₂O₂[1][2] |

| CAS Number | 10475-46-4[1][2] |

| Appearance | Colorless crystals |

| Melting Point | 62-64 °C[2][4] |

| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate[1] |

| Fluorescence | Excitation max: ~285 nm, Emission max: ~345 nm |

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are critical processes for its application. The following sections detail the experimental protocols for these procedures.

Synthesis of this compound Monomer

A common and effective method for synthesizing 2-NMA is through the esterification of 2-naphthol with methacryloyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 2-naphthol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (as an HCl scavenger) to the solution, followed by the dropwise addition of methacryloyl chloride.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound crystals.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound). This polymer inherits the fluorescent and aromatic properties of the monomer.

Experimental Protocol: Free-Radical Polymerization of this compound

-

Reaction Mixture: In a reaction vessel, dissolve the synthesized this compound monomer in an appropriate solvent (e.g., toluene or dioxane).

-

Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) under an inert atmosphere. The polymerization is allowed to proceed for a specified time, often several hours.

-

Isolation of Polymer: The polymer is isolated by precipitation in a non-solvent, such as methanol. The precipitated poly(this compound) is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Physicochemical Properties of Poly(this compound)

The polymer derived from 2-NMA, poly(this compound), exhibits several key properties that are advantageous for various applications.

| Property | Value |

| Glass Transition Temperature (Tg) | Approximately 135 °C |

| Refractive Index | High (due to the naphthyl group) |

| Thermal Stability | Enhanced due to the rigid naphthyl groups |

| Fluorescence | Retains the fluorescent properties of the monomer |

| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |

Applications in Drug Development and Research

While direct applications of this compound in clinically approved drug delivery systems are not extensively documented, its unique properties position it as a highly promising candidate for next-generation pharmaceutical technologies. The true potential of 2-NMA lies in its role as a fluorescent monomer, which can be integrated into polymer-based drug delivery systems for bioimaging and tracking.

Fluorescently labeled polymers are invaluable tools in drug delivery research. They allow for the real-time visualization of drug carriers within biological systems, providing critical insights into their biodistribution, cellular uptake, and the kinetics of drug release. By incorporating this compound into a polymer backbone, researchers can create drug delivery vehicles that are inherently fluorescent, eliminating the need for conjugating external fluorescent dyes which can sometimes alter the carrier's properties or be prone to photobleaching.

The high refractive index and thermal stability conferred by the naphthyl group can also be leveraged to create robust and optically clear materials for use in diagnostic devices and specialty coatings for medical instruments.

Visualizing the Workflow

The synthesis and polymerization of this compound can be visualized as a sequential workflow, as depicted in the following diagram.

Signaling Pathways: An Area for Future Investigation

Currently, there is a lack of specific research detailing the direct interaction of this compound or its polymer with cellular signaling pathways. However, the development of 2-NMA-based nanoparticles for targeted drug delivery could indirectly influence signaling pathways by delivering therapeutic agents to specific cellular targets. For instance, if a drug that inhibits a particular kinase is encapsulated within a poly(this compound) nanocarrier, the delivery of this drug to cancer cells would modulate the downstream signaling of that kinase. The fluorescent nature of the polymer could be instrumental in studying these interactions at a subcellular level. Future research in this area would be highly valuable.

Conclusion

This compound is a versatile monomer with a compelling set of properties for researchers and professionals in drug development. Its inherent fluorescence, combined with the thermal and optical characteristics it imparts to polymers, opens up a wide range of possibilities for creating advanced materials for bioimaging, diagnostics, and as trackable components in sophisticated drug delivery systems. While its direct biological activity is yet to be fully explored, its utility as a functional monomer is clear and warrants further investigation for novel biomedical applications.

References

An In-depth Technical Guide to 2-Naphthyl Methacrylate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Naphthyl methacrylate, a key monomer in the development of advanced polymers. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications, particularly in the realm of biomedical materials and drug delivery systems.

Core Chemical Identity and Properties

This compound, with the IUPAC name naphthalen-2-yl 2-methylprop-2-enoate, is an aromatic methacrylate monomer. Its structure, featuring a bulky naphthyl group, imparts unique properties to the resulting polymers, such as a high refractive index, enhanced thermal stability, and UV resistance.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | [2] |

| CAS Number | 10475-46-4 | [2] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Solid, colorless crystals | [3] |

| Melting Point | 62-64 °C | |

| SMILES String | CC(=C)C(=O)Oc1ccc2ccccc2c1 | |

| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of 2-naphthol with methacryloyl chloride. While a one-pot synthesis for the direct polymerization from these precursors has been described, this guide details the synthesis and isolation of the monomer.[4][5]

Materials and Equipment:

-

2-Naphthol

-

Methacryloyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol and a suitable base, such as triethylamine, in an anhydrous solvent like dichloromethane. The flask should be equipped with a magnetic stir bar and placed in an ice bath to maintain a low temperature.

-

Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride, dissolved in the same anhydrous solvent, to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove any unreacted acidic components), and brine. The organic layer is then dried over an anhydrous salt such as magnesium sulfate.

-

Purification: After drying, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Applications in Materials Science and Potential in Drug Development

Polymers derived from this compound, such as poly(this compound), exhibit valuable properties including high thermal stability and a high refractive index, making them suitable for applications in optics and electronics.[1]

For professionals in drug development, the interest in methacrylate-based polymers lies in their potential for creating advanced drug delivery systems. While specific research on this compound in this area is emerging, the broader class of methacrylate polymers is extensively used in the formulation of nanoparticles for controlled drug release.[6][7][8][9] The bulky, hydrophobic naphthyl group could be leveraged to encapsulate hydrophobic drugs within polymeric nanoparticles. Furthermore, the fluorescent nature of the naphthyl group may be exploited for bio-imaging applications.

Biological Considerations and Future Directions

It is important to note that some methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA), have been shown to exhibit cytotoxicity and genotoxicity, often mediated by the generation of reactive oxygen species (ROS) which can lead to apoptosis.[10][11][12] Therefore, a thorough toxicological evaluation of this compound and its polymeric derivatives is essential before any biomedical application can be considered. Future research should focus on elucidating the specific biological interactions of this compound, including its cytotoxicity profile and any potential to interfere with cellular signaling pathways. Such studies are critical for establishing its biocompatibility and paving the way for its use in drug delivery and other biomedical applications.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound | C14H12O2 | CID 82654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages | MDPI [mdpi.com]

A Technical Guide to the Physical Properties of 2-Naphthyl Methacrylate Solid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer recognized for its role in the synthesis of advanced polymers. Its rigid naphthyl group imparts unique characteristics to the resulting polymers, such as a high refractive index, enhanced thermal stability, and UV resistance. These properties make it a valuable component in the development of specialized materials for optical, electronic, and biomedical applications. This technical guide provides a comprehensive overview of the core physical properties of 2-NMA in its solid state, details the experimental protocols for their determination, and illustrates the workflow for its characterization and the relationship between its properties and applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in polymer synthesis.

| Property | Value | Citation(s) |

| Appearance | Colorless crystals, Solid | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][3][4] |

| Molecular Weight | 212.24 g/mol | [1][3][4] |

| Melting Point | 62-64 °C | [1][2] |

| Boiling Point | 357.4 ± 9.0 °C (Predicted) | [4] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 10475-46-4 | [1][5] |

| Fluorescence | Excitation max: 285 nm; Emission max: 345 nm | [6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the key physical properties of solid this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

Objective: To determine the temperature range over which the solid 2-NMA transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 2-NMA is placed in a mortar and ground into a fine powder. The open end of a capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 1-2 cm.[7][8]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed into the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).[1]

-

Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point (62°C). The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[1][7]

-

Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.[5][7]

-

Reporting: The result is reported as a melting point range (e.g., 62-64°C). For high accuracy, the procedure should be repeated at least twice to obtain consistent values.

Density Determination (Liquid Displacement Method)

This method determines the density of a solid by measuring the volume of a liquid it displaces, based on Archimedes' principle.[4][9]

Objective: To calculate the density of solid 2-NMA by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which 2-NMA is insoluble (e.g., water, as it is sparingly soluble)

Procedure:

-

Mass Measurement: A sample of 2-NMA crystals is weighed using an analytical balance. The mass (m) is recorded.[2]

-

Initial Volume Measurement: A graduated cylinder is partially filled with the chosen liquid to a level sufficient to fully submerge the solid. The initial volume (V₁) is recorded.[9][10]

-

Displacement: The weighed 2-NMA sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.[9]

-

Final Volume Measurement: The new liquid level (V₂) is recorded. The volume of the solid (V_solid) is the difference between the final and initial volumes: V_solid = V₂ - V₁.[10]

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = m / V_solid.[2][3]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-NMA in various solvents.

Objective: To determine the solubility of 2-NMA in different solvents at a specific temperature.

Apparatus:

-

Test tubes or vials

-

Graduated pipettes or burette

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Sample Preparation: A pre-weighed, small amount of 2-NMA (e.g., 10 mg) is placed into a series of test tubes.[11]

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, ether) is added to each test tube.[12]

-

Equilibration: The tubes are sealed and agitated using a vortex mixer or stirrer at a constant temperature until the solution appears saturated (i.e., excess solid remains undissolved). This process may take from several minutes to hours to reach equilibrium.[6][13]

-

Observation: The solubility is observed qualitatively (soluble, partially soluble, insoluble).

-

Quantitative Measurement (Optional): For a quantitative assessment, the saturated solution is filtered to remove undissolved solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solid is measured. The solubility can then be expressed in g/L or mg/mL.[6]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual relationships, adhering to strict design specifications for clarity and contrast.

Experimental Workflow for Physical Characterization

The following diagram outlines the logical sequence of steps for the complete physical characterization of a solid compound like this compound.

Caption: Workflow for the physical characterization of 2-NMA.

Relationship Between Properties and Applications

This diagram illustrates how the intrinsic physical properties of this compound directly inform its use in various high-performance applications.

Caption: Linking 2-NMA's physical properties to its applications.

References

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. chemistry-online.com [chemistry-online.com]

- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 4. mt.com [mt.com]

- 5. pennwest.edu [pennwest.edu]

- 6. quora.com [quora.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. wjec.co.uk [wjec.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Melting Point of 2-Naphthyl Methacrylate Crystals

This technical guide provides an in-depth analysis of the melting point of 2-Naphthyl methacrylate, a key monomer in the development of advanced polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the physicochemical properties, experimental protocols for melting point determination, and the synthesis pathway of this compound.

Physicochemical Properties of this compound

This compound is a solid, crystalline organic compound at standard conditions.[1] Its key properties are summarized in the table below, providing a quantitative overview for easy reference. The melting point is a critical parameter for its application in polymerization processes and for the characterization of its purity.

| Property | Value | Reference |

| Melting Point | 62-64 °C | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| CAS Number | 10475-46-4 | [1] |

| Appearance | Colorless crystals / Solid | [1][3] |

| Excitation Maximum | 285 nm | [3] |

| Emission Maximum | 345 nm | [3] |

Synthesis of this compound

The synthesis of this compound is crucial for its application in polymer chemistry. A common and effective method for its preparation is through the esterification reaction of 2-naphthol with methacryloyl chloride.[4] This reaction is a logical relationship that can be visualized to understand the formation of the monomer.

Experimental Protocol for Melting Point Determination

The determination of the melting point of this compound crystals is a fundamental procedure for verifying its purity. A precise and reproducible method is essential for quality control in research and industrial settings.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5]

Materials and Apparatus

-

This compound crystals

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure

-

Sample Preparation: A small amount of this compound crystals is placed in a clean, dry mortar and gently ground into a fine powder. This ensures uniform heating within the capillary tube.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. The sample height in the capillary should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 62°C.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The sample is observed carefully through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The procedure should be repeated at least twice to ensure reproducibility.

-

The following diagram illustrates the experimental workflow for determining the melting point of this compound.

Applications and Significance

The precise melting point of this compound is indicative of its high purity, which is essential for its use as a monomer. Polymers derived from this compound, such as poly(this compound), exhibit desirable properties including high refractive index, UV resistance, and enhanced thermal stability.[3] These characteristics make them valuable in the manufacturing of optical lenses, specialty coatings, and electronic materials.[3][6] The fluorescent nature of the naphthyl group also lends itself to applications in scintillators and other optoelectronic devices.[6]

References

An In-depth Technical Guide to the Solubility of 2-Naphthyl Methacrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthyl methacrylate. While specific quantitative solubility data for this compound in various common solvents is not widely published, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for accurate determination, and a framework for recording and interpreting solubility data.

Introduction to this compound

This compound (NMA) is an aromatic methacrylate monomer. Its structure, featuring a bulky, hydrophobic naphthyl group and a methacrylate ester functional group, dictates its solubility properties. NMA is utilized in the synthesis of polymers with a high refractive index, enhanced thermal stability, and specific optical properties.[1] Understanding its solubility is critical for polymerization processes, formulation development, and various applications in materials science and drug delivery systems.

Principles of Solubility for this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This relates to the polarity and intermolecular forces of the solute and solvent.

-

Chemical Structure: this compound possesses a large, nonpolar aromatic naphthyl ring and a polar ester group. This amphiphilic nature means its solubility will be significant in solvents that can interact favorably with both moieties.

-

Expected Solubility:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., tetrahydrofuran [THF]), which can effectively solvate the naphthyl group. Ketones like acetone are also likely to be good solvents.

-

Moderate to Low Solubility: Expected in polar protic solvents like alcohols (e.g., ethanol, methanol). While the ester group can form hydrogen bonds, the large hydrophobic naphthyl group limits solubility.

-

Insoluble: Expected in highly polar solvents like water.

-

Quantitative Solubility Data

| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | 5.1 | 25 | ||

| e.g., Dichloromethane | 3.1 | 25 | ||

| e.g., Toluene | 2.4 | 25 | ||

| e.g., Ethanol | 4.3 | 25 | ||

| e.g., Methanol | 5.1 | 25 | ||

| e.g., Tetrahydrofuran (THF) | 4.0 | 25 | ||

| e.g., Water | 9.0 | 25 | ||

| e.g., N,N-Dimethylformamide (DMF) | 6.4 | 25 |

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound like this compound.

4.1. Materials and Equipment

-

This compound (solid)[2]

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Filtration apparatus (e.g., syringe with 0.22 µm PTFE filter)

-

Pre-weighed glass containers for evaporation

-

Vacuum oven or rotary evaporator

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Filtration: After equilibration, allow the vials to sit undisturbed at the set temperature for at least 4 hours to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) into a syringe and pass it through a 0.22 µm filter to remove all undissolved particles.

-

Analysis: Transfer a precise volume (e.g., 5.0 mL) of the clear filtrate into a pre-weighed, dry glass container.

-

Solvent Evaporation: Remove the solvent from the filtrate under controlled conditions. A vacuum oven at a moderate temperature or a rotary evaporator is recommended to avoid degradation of the solute.

-

Measurement: Once the solvent is completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of filtrate) * 100

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing solubility.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Influencing Solubility.

References

2-Naphthyl Methacrylate: A Technical Guide to its UV-Vis Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Naphthyl methacrylate (2-NMA). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Introduction

This compound is an aromatic methacrylate monomer that is a subject of interest in polymer chemistry and materials science. Its naphthyl group imparts unique photophysical properties, making it a valuable component in the synthesis of polymers with high refractive indices, UV resistance, and fluorescence capabilities. Understanding its UV-Vis absorption spectrum is crucial for applications ranging from the development of advanced optical materials to its potential use as a fluorescent tag in biological systems.

UV-Vis Absorption Data

| Compound | Solvent | Excitation Maximum (λex) / Absorption Maximum (λmax) | Emission Maximum (λem) | Reference |

| This compound (as PolyFluor® 345) | - | 285 nm | 345 nm | |

| Poly(this compound) | Chloroform | 268 nm | 340 nm | |

| Poly[(methyl methacrylate)-co-(this compound)] | Chloroform | 268 nm | 338 nm | |

| 2-Naphthyl acrylate | - | 220 nm | - |

Experimental Protocols

While a specific, detailed experimental protocol for measuring the UV-Vis spectrum of this compound is not extensively documented in publicly available literature, a general methodology can be derived from standard spectrophotometric practices for organic compounds and polymers.

General Protocol for UV-Vis Spectrophotometry of this compound

Objective: To determine the UV-Vis absorption spectrum and identify the absorption maximum (λmax) of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol, cyclohexane, or chloroform)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically above 200 nm). Ethanol or cyclohexane are common choices. A list of common UV spectrophotometry solvents and their cutoff wavelengths can be consulted.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

-

Blank Measurement: Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the most dilute sample solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Synthesis and Characterization Workflow

The primary application of this compound is in the synthesis of polymers. A typical workflow for the synthesis and characterization of poly(this compound) is illustrated below.

Caption: Workflow for the synthesis and characterization of poly(this compound).

Conclusion

This technical guide has summarized the available UV-Vis absorption data for this compound and its polymer. While a definitive absorption maximum for the monomer remains to be widely reported, its polymeric form exhibits a clear absorption peak around 268 nm, attributable to the naphthyl chromophore. The provided general experimental protocol and the synthesis and characterization workflow offer a framework for researchers working with this compound. Further investigation is required to determine a precise molar absorptivity value for this compound to facilitate more quantitative applications.

safety precautions and hazards for 2-Naphthyl methacrylate

An In-depth Technical Guide to the Safety, Hazards, and Handling of 2-Naphthyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for this compound (CAS No. 10475-46-4), a fluorescent monomer utilized in the synthesis of polymers with applications in optical materials and coatings.[1][2] Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.24 g/mol | [3][4] |

| Appearance | Solid, colorless crystals | [3] |

| Melting Point | 62-64 °C | [3] |

| Flash Point | Not applicable | [3] |

| Solubility | Insoluble in water | Inferred from chemical structure |

| CAS Number | 10475-46-4 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed breakdown of its hazard classification is provided in Table 2.

Table 2: GHS Hazard Information for this compound

| Category | Description | Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation.[3][4] |

Safety Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates the implementation of engineering controls and the use of appropriate personal protective equipment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment

Table 3 outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Purpose |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of dust particles. |

| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To prevent skin exposure. |

Handling, Storage, and Disposal

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols for Hazard Assessment

Skin Irritation: OECD Test Guideline 439

The potential for this compound to cause skin irritation is typically assessed using the In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method as described in OECD Guideline 439.

-

Principle: This in vitro method utilizes a reconstructed human epidermis model, which mimics the upper layers of human skin. The test chemical is applied topically to the tissue surface.

-

Methodology:

-

A defined amount of the test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated for a specified period.

-

Following incubation, the tissue is thoroughly rinsed to remove the test substance.

-

The viability of the tissue is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored product by the mitochondria of viable cells.

-

-

Interpretation: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

Eye Irritation: OECD Test Guideline 405

To evaluate the potential for serious eye irritation, the Acute Eye Irritation/Corrosion test (OECD Guideline 405) is the standard in vivo method.

-

Principle: The test substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

-

Interpretation: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The classification of this compound as a respiratory irritant (STOT SE 3) is based on evidence of respiratory tract irritation following a single exposure. While there isn't a single specific test guideline for this endpoint, it is generally assessed through a weight of evidence approach, which may include:

-

Human data: Reports of respiratory irritation in individuals exposed to the substance.

-

Animal studies: Observations of respiratory distress in acute inhalation toxicity studies (e.g., OECD Guideline 403 or 436). Signs of irritation such as altered breathing patterns, nasal discharge, and pathological changes in the respiratory tract are evaluated.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and management of this compound.

Caption: Workflow for the safe handling of this compound.

References

synonyms for 2-Naphthyl methacrylate like beta-naphthyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Naphthyl methacrylate (2-NMA), a fluorescent monomer with applications in polymer chemistry, materials science, and potentially in the biomedical field. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential biological activities.

Chemical Identity and Synonyms

This compound is an aromatic ester of methacrylic acid and 2-naphthol. Its chemical structure combines a polymerizable methacrylate group with a naphthyl moiety, which imparts unique optical and thermal properties to the resulting polymers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate |

| Synonyms | beta-Naphthyl methacrylate, 2-Naphthol methacrylate, 2-Methylpropenoic acid 2-naphthalenyl ester |

| CAS Number | 10475-46-4 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Physicochemical and Spectral Data

This compound is a solid at room temperature and is known for its fluorescent properties when polymerized.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless crystals | |

| Melting Point | 62-64 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like chloroform. |

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.2 | m | 7H | Aromatic protons of the naphthyl group |

| ~6.3 | s | 1H | Vinylic proton |

| ~5.7 | s | 1H | Vinylic proton |

| ~2.1 | s | 3H | Methyl protons |

Note: Predicted values based on the structure and data for similar compounds.

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~148 | Quaternary aromatic carbon attached to oxygen |

| ~136 | Quaternary vinylic carbon |

| ~134, ~131 | Quaternary aromatic carbons |

| ~130, ~128, ~127, ~126, ~125, ~121, ~118 | Aromatic CH carbons |

| ~127 | Vinylic CH₂ |

| ~18 | Methyl carbon (CH₃) |

Note: Predicted values based on the structure and data for similar compounds.

Table 5: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (vinylic) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1200-1100 | Strong | C-O stretch (ester) |

Note: Predicted values based on the structure and data for similar compounds.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from 2-naphthol and methacryloyl chloride.

Materials:

-

2-Naphthol

-

Methacryloyl chloride

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.

Free Radical Polymerization of this compound

This protocol outlines a typical free radical polymerization of this compound to form poly(this compound).

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Anhydrous toluene or other suitable solvent

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve this compound and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 60-80 °C.

-

Stir the reaction mixture for the desired period (typically 6-24 hours).

-

Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Characterize the resulting poly(this compound) by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and DSC for thermal properties.[2]

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct research on the specific interactions of this compound or its homopolymer with biological signaling pathways. However, based on the known biological effects of related compounds, some potential areas of interest for future research can be proposed.

Cytotoxicity of Methacrylate Monomers

It is well-established that residual methacrylate monomers leaching from polymer networks can exhibit cytotoxicity.[3][4][5] The degree of cytotoxicity is dependent on the specific monomer structure and concentration.[3] While some common methacrylates like methyl methacrylate (MMA) are considered to have lower cytotoxicity compared to others, the introduction of the naphthyl group in 2-NMA could influence its interaction with cellular components.[3] Any application of poly(this compound) in a biological context would require thorough investigation of monomer leaching and its cytotoxic effects.

Biological Activities of Naphthyl-Containing Compounds

The naphthalene moiety is present in a wide range of biologically active compounds. Naphthalene derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The planar aromatic structure of the naphthyl group can facilitate intercalation into DNA or interactions with protein binding sites.

While these activities are associated with specific naphthalene derivatives, the incorporation of the naphthyl group into a polymer backbone could potentially lead to materials with interesting biological properties. For instance, the hydrophobic and aromatic nature of the naphthyl groups could influence protein adsorption onto the polymer surface, which is a critical factor in the biocompatibility of materials.

Potential for Drug Delivery Applications

Polymers containing methacrylate units are extensively studied for drug delivery applications. The properties of these polymers can be tuned by copolymerization with functional monomers to create, for example, pH-responsive or temperature-responsive materials. The hydrophobicity imparted by the naphthyl group in poly(this compound) could be utilized in the formulation of nanoparticles or micelles for the encapsulation of hydrophobic drugs. The fluorescent nature of the polymer could also be advantageous for tracking and imaging of the drug delivery vehicle.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Naphthyl Methacrylate: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

2-Naphthyl methacrylate is a versatile monomer that finds significant applications in the fields of polymer chemistry, materials science, and particularly in the development of advanced drug delivery systems. The incorporation of the naphthyl group into a polymer backbone imparts unique properties such as hydrophobicity, aromaticity, and fluorescence, which can be strategically exploited for various biomedical applications.

Polymers derived from this compound, including its copolymers, are of particular interest in drug delivery for several reasons. The bulky and hydrophobic naphthyl side chains can enhance the encapsulation efficiency of hydrophobic drugs within polymer nanoparticles or micelles. This is crucial for the formulation of poorly water-soluble therapeutic agents, a common challenge in drug development.

Furthermore, the aromatic naphthyl groups can engage in π-π stacking interactions with aromatic drug molecules, leading to improved drug loading and controlled release profiles. This interaction can be a key factor in designing delivery systems with sustained release kinetics, reducing dosing frequency and improving patient compliance.

The inherent fluorescence of the naphthyl moiety provides a valuable tool for imaging and tracking of the polymer-based drug carriers in vitro and in vivo. This allows for the visualization of their biodistribution, cellular uptake, and intracellular trafficking, which are critical aspects in the evaluation of targeted drug delivery systems. Copolymers containing this compound can be designed as fluorescent probes to monitor the local environment, such as polarity or pH, which can be useful in designing "smart" drug delivery systems that release their payload in response to specific physiological cues in the tumor microenvironment.[1]

In the realm of targeted drug delivery, nanoparticles formulated with this compound-containing polymers can be surface-functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[2][3][4][5] The rigid nature of the naphthyl group can also contribute to the formation of stable, well-defined nanostructures.

Experimental Protocols

This section provides a detailed protocol for the synthesis, purification, and characterization of this compound from 2-naphthol.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 2-naphthol with methacryloyl chloride in the presence of a base.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 10.0 g | 69.4 mmol |

| Methacryloyl Chloride | 104.53 | 8.0 mL (8.7 g) | 83.2 mmol |

| Triethylamine (TEA) | 101.19 | 14.5 mL (10.5 g) | 104.0 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |

| Benzoyl Peroxide (optional, as inhibitor) | 242.23 | 168 mg | 0.69 mmol |

Equipment:

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-naphthol (10.0 g, 69.4 mmol) and anhydrous tetrahydrofuran (150 mL).

-

Stir the mixture at room temperature until the 2-naphthol is completely dissolved.

-

Add triethylamine (14.5 mL, 104.0 mmol) to the solution.

-

Cool the flask to 0 °C using an ice bath.

-

In a separate beaker, dissolve methacryloyl chloride (8.0 mL, 81.9 mmol) in anhydrous tetrahydrofuran (100 mL).

-